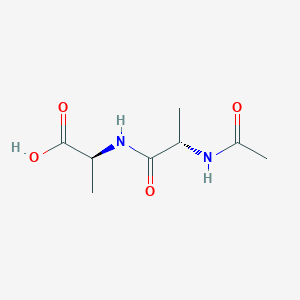![molecular formula C21H20O8 B012228 2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one CAS No. 103654-49-5](/img/structure/B12228.png)
2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one, commonly known as 'piceatannol', is a naturally occurring polyphenolic compound found in various plants such as grapes, passion fruit, and rhubarb. It is a derivative of resveratrol, a well-known antioxidant found in red wine. Piceatannol has been extensively studied for its potential health benefits, including its anti-inflammatory, anti-cancer, and anti-diabetic properties.
Mechanism Of Action
Piceatannol exerts its effects through various mechanisms of action. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also inhibits the activity of various enzymes involved in inflammation and cancer progression, such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and matrix metalloproteinases (MMPs).
Biochemical And Physiological Effects
Piceatannol has been found to have numerous biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. It also has anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
In addition, piceatannol has been found to improve insulin sensitivity and reduce blood glucose levels. It also has neuroprotective properties and may help prevent age-related cognitive decline.
Advantages And Limitations For Lab Experiments
Piceatannol has several advantages for lab experiments. It is a naturally occurring compound, making it easy to obtain and study. It also has a relatively low toxicity, making it safe for use in cell culture and animal studies.
However, there are also limitations to using piceatannol in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which can limit its effectiveness in some studies.
Future Directions
There are several future directions for research on piceatannol. One area of interest is its potential as a treatment for diabetes. Further studies are needed to determine the optimal dosage and administration of piceatannol for diabetes treatment.
Another area of interest is the potential use of piceatannol in cancer prevention and treatment. More research is needed to determine the mechanisms of action of piceatannol in cancer cells and to identify the most effective dosages and treatment regimens.
Finally, there is potential for piceatannol to be used in the development of anti-aging treatments. Further studies are needed to determine the effectiveness of piceatannol in preventing age-related cognitive decline and other age-related diseases.
Synthesis Methods
Piceatannol can be synthesized from resveratrol through a process called methylation. This involves the addition of three methyl groups to the hydroxyl groups of resveratrol, resulting in the formation of piceatannol. The synthesis of piceatannol can be achieved through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis.
Scientific Research Applications
Piceatannol has been the subject of numerous scientific studies due to its potential health benefits. Research has shown that piceatannol exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. It has also been found to have anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells and inhibiting tumor growth.
In addition, piceatannol has been shown to improve insulin sensitivity and reduce blood glucose levels, making it a potential treatment for diabetes. It also has neuroprotective properties and may help prevent age-related cognitive decline.
properties
CAS RN |
103654-49-5 |
|---|---|
Product Name |
2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one |
Molecular Formula |
C21H20O8 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one |
InChI |
InChI=1S/C21H20O8/c1-10-14(6-5-11-7-12(22)9-13(23)8-11)29-18-15(16(10)24)17(25)19(26-2)21(28-4)20(18)27-3/h5-9,22-23,25H,1-4H3/b6-5+ |
InChI Key |
OUTWDDOLLXVXMF-AATRIKPKSA-N |
Isomeric SMILES |
CC1=C(OC2=C(C(=C(C(=C2C1=O)O)OC)OC)OC)/C=C/C3=CC(=CC(=C3)O)O |
SMILES |
CC1=C(OC2=C(C(=C(C(=C2C1=O)O)OC)OC)OC)C=CC3=CC(=CC(=C3)O)O |
Canonical SMILES |
CC1=C(OC2=C(C(=C(C(=C2C1=O)O)OC)OC)OC)C=CC3=CC(=CC(=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



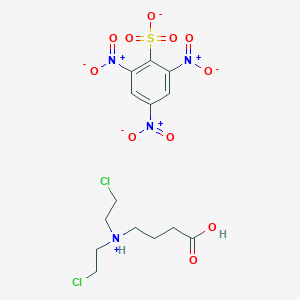

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12150.png)
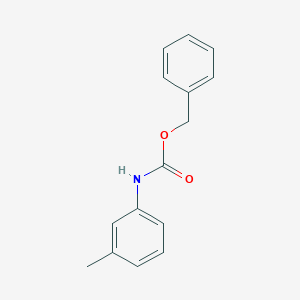
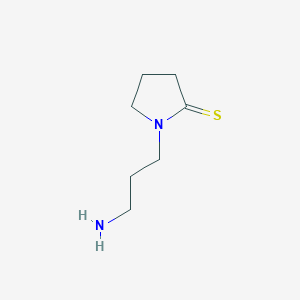
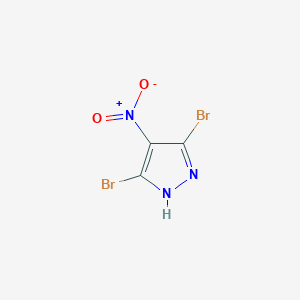
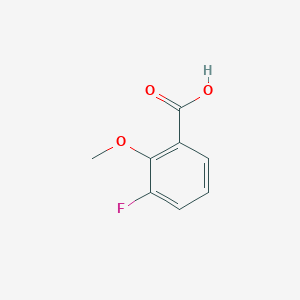
![(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12161.png)
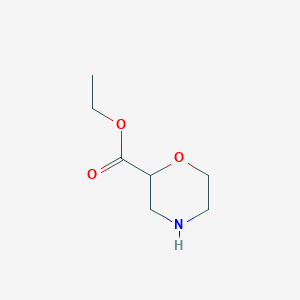
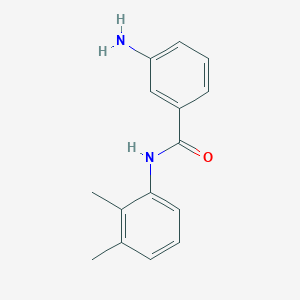
![5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B12169.png)
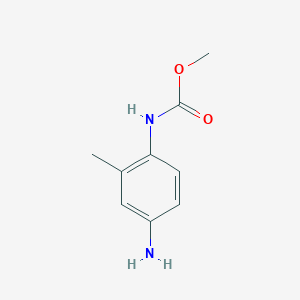
![Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12174.png)
